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Compound of Interest

4-Bromo-2-methoxy-6-
Compound Name:
methylphenol

cat. No.: B1338921

Disclaimer: Extensive searches for experimental spectroscopic data for 4-bromo-2-methoxy-
6-methylphenol have not yielded specific results in the public domain. This guide, therefore,
presents a summary of available data for the closely related compound, 4-bromo-2-
methoxyphenol, to provide an illustrative example of the expected spectroscopic behavior. All
data and protocols herein pertain to 4-bromo-2-methoxyphenol unless otherwise stated.

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-
bromo-2-methoxyphenol, a key intermediate in organic synthesis. The document details its
characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)
data. Furthermore, it outlines key experimental protocols for its spectroscopic analysis, serving
as a valuable resource for researchers, scientists, and professionals in drug development.

Data Presentation

The following sections summarize the key spectroscopic data for 4-bromo-2-methoxyphenol in
a structured format for easy reference and comparison.

'H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: *H NMR Spectroscopic Data for 4-bromo-2-methoxyphenol
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. . Coupling
Chemical Shift L . )
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz
7.00-6.97 m 2H - Ar-H
6.80 d 1H 8.24 Ar-H
5.51 S 1H - -OH
3.88 S 3H - -OCHs

Solvent: CDCls,
Instrument
Frequency: 400
MHz[1][2]

13C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: 13C NMR Spectroscopic Data for 4-bromo-2-methoxyphenol

Chemical Shift (6) ppm

Assignment

147.23 C-O (Phenolic)
144.91 C-O (Methoxy)
124.19 Ar-C

115.75 Ar-C

114.18 Ar-C

111.57 C-Br

56.16 -OCHs

Solvent: CDCIs, Instrument Frequency: 100

MHz[1][2]

Mass Spectrometry (MS) Data
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Table 3: Mass Spectrometry Data for 4-bromo-2-methoxyphenol

m/z Interpretation

204 [M+2]* Molecular ion peak (with 31Br)
202 [M]* Molecular ion peak (with 7°Br)
187 [M-CHs]*

lonization Mode: Electron lonization (EI)[2][3]

Infrared (IR) Spectroscopy Data

While a specific tabulated IR spectrum for 4-bromo-2-methoxyphenol is not readily available,
characteristic absorption bands for the functional groups present in the molecule are expected
in the following regions:

Table 4: Expected Infrared (IR) Absorption Regions for 4-bromo-2-methoxyphenol

Wavenumber (cm—?) Functional Group

3550-3200 O-H stretch (Phenolic)

3100-3000 C-H stretch (Aromatic)

2950-2850 C-H stretch (Methyl)

1600-1450 C=C stretch (Aromatic)

1250-1000 C-O stretch (Aryl ether and Phenol)
700-500 C-Br stretch

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 4-bromo-2-methoxyphenol in about
0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCIs).

Analysis: Transfer the solution to a 5 mm NMR tube. Acquire *H and 3C NMR spectra on a
spectrometer operating at a frequency of 400 MHz for proton and 100 MHz for carbon-13,
respectively. Chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard.[1][2]

Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent
such as methanol or dichloromethane.[2]

GC-MS Analysis: Inject the sample into a gas chromatograph coupled to a mass
spectrometer (GC-MS). Use a suitable capillary column for the separation of the compound.
Operate the mass spectrometer in electron ionization (EI) mode at a standard ionization
energy of 70 eV. Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

[2][3]

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, the KBr pellet method can be employed. Mix a
small amount of the compound with dry potassium bromide (KBr) and press it into a thin,
transparent pellet. Alternatively, dissolve the sample in a volatile solvent (e.g., chloroform)
and cast a thin film on a salt plate (e.g., NaCl).[2]

Spectrum Acquisition: Place the prepared sample in the beam path of an FTIR spectrometer.
Record the spectrum over the mid-IR range (typically 4000-400 cm~1). A background
spectrum should be recorded and subtracted from the sample spectrum to eliminate
interference from atmospheric water and carbon dioxide.[2]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

substituted phenol like 4-bromo-2-methoxyphenol.
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Workflow for Spectroscopic Analysis of a Substituted Phenol
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Caption: A generalized workflow for the synthesis, preparation, and spectroscopic analysis of a
substituted phenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data for 4-bromo-2-methoxy-6-
methylphenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1338921#spectroscopic-data-for-4-bromo-2-
methoxy-6-methylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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